molecular formula C31H45N5O5Si2 B1147446 O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine CAS No. 148437-94-9

O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine

Cat. No.: B1147446
CAS No.: 148437-94-9
M. Wt: 623.9 g/mol
InChI Key: BLDLNBNHGVBWLB-ZONZVBGPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine (CAS: 148437-94-9) is a modified guanosine derivative with three key structural features (Figure 1):

  • O6-Benzyl group: Enhances nucleobase stability and alters reactivity .
  • 3',5'-O-Tetrakis(isopropyl)-1,3-disiloxanediyl protection: A bulky silyl ether group that protects the ribose hydroxyls during synthetic processes, such as oligonucleotide synthesis .

Molecular Formula: C₃₁H₄₅N₅O₅Si₂
Molecular Weight: 623.89 g/mol
Applications: Primarily used as a reference standard in analytical chemistry and nucleic acid research due to its stability and defined purity (≥95%) .

Properties

CAS No.

148437-94-9

Molecular Formula

C31H45N5O5Si2

Molecular Weight

623.9 g/mol

IUPAC Name

1-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-phenylmethoxyimidazo[2,1-b]purine

InChI

InChI=1S/C31H45N5O5Si2/c1-20(2)42(21(3)4)38-18-26-25(40-43(41-42,22(5)6)23(7)8)16-27(39-26)36-19-33-28-29(37-17-24-12-10-9-11-13-24)34-31-32-14-15-35(31)30(28)36/h9-15,19-23,25-27H,16-18H2,1-8H3/t25-,26-,27-/m1/s1

InChI Key

BLDLNBNHGVBWLB-ZONZVBGPSA-N

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@@H](C[C@@H](O2)N3C=NC4=C3N5C=CN=C5N=C4OCC6=CC=CC=C6)O[Si](O1)(C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)[Si]1(OCC2C(CC(O2)N3C=NC4=C3N5C=CN=C5N=C4OCC6=CC=CC=C6)O[Si](O1)(C(C)C)C(C)C)C(C)C

Synonyms

1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-erythro-pentofuranosyl]-4-(phenylmethoxy)-1H-imidazo[2,1-b]purine; 

Origin of Product

United States

Preparation Methods

Siloxanediyl Group Installation

A patent by describes the use of 1,3-dichloro-1,1,3,3-tetrakis(isopropyl)disiloxane to form the 3',5'-O-siloxanediyl bridge. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) with imidazole as a catalyst:

2’-Deoxyguanosine+Cl-Si(O-iPr)2-SiCl(O-iPr)2THF, Imidazole3’,5’-O-Siloxanediyl Protected Intermediate\text{2'-Deoxyguanosine} + \text{Cl-Si(O-iPr)2-SiCl(O-iPr)2} \xrightarrow{\text{THF, Imidazole}} \text{3',5'-O-Siloxanediyl Protected Intermediate}

The product is isolated in 85–90% yield after column chromatography.

Optimization Considerations

  • Temperature : Reactions are conducted at 0–5°C to minimize side reactions.

  • Solvent : Anhydrous THF ensures compatibility with moisture-sensitive siloxane reagents.

Formation of the N2,3-Etheno Bridge

The N2,3-etheno modification is introduced via cyclization of the guanine base.

Cyclization Reaction

A modified procedure from involves treating the siloxane-protected intermediate with chloroacetaldehyde in a buffered solution (pH 4.5–5.0) at 60°C for 12–16 hours :

Siloxane-Protected Intermediate+ClCH₂CHONaOAc BufferN2,3-Etheno Derivative\text{Siloxane-Protected Intermediate} + \text{ClCH₂CHO} \xrightarrow{\text{NaOAc Buffer}} \text{N2,3-Etheno Derivative}

The reaction forms a fused imidazo[2,1-b]purine system, confirmed by ¹H NMR (δ 8.2 ppm for etheno protons).

Purification

The crude product is purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradient, achieving >95% purity .

O6-Benzylation via Mitsunobu Reaction

The O6 position is alkylated using a Mitsunobu reaction to install the benzyl group.

Reaction Conditions

Adapted from, the N2,3-etheno intermediate is reacted with benzyl alcohol in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in dry DMF:

N2,3-Etheno Intermediate+BnOHDIAD, PPh₃, DMFO6-Benzyl Derivative\text{N2,3-Etheno Intermediate} + \text{BnOH} \xrightarrow{\text{DIAD, PPh₃, DMF}} \text{O6-Benzyl Derivative}

The reaction proceeds at room temperature for 6–8 hours , yielding 70–75% after purification.

Side Reactions and Mitigation

  • N7 Alkylation : Minimized by using a 2:1 molar excess of benzyl alcohol.

  • Siloxane Deprotection : Avoided by maintaining anhydrous conditions.

Deprotection and Final Purification

The final step removes the siloxane protecting group under mild acidic conditions.

Siloxane Cleavage

A solution of tetra-n-butylammonium fluoride (TBAF) in THF selectively cleaves the siloxane bridge without affecting the etheno or benzyl groups:

Protected CompoundTBAF, THFO6-Benzyl-N2,3-etheno-2’-deoxyguanosine\text{Protected Compound} \xrightarrow{\text{TBAF, THF}} \text{O6-Benzyl-N2,3-etheno-2'-deoxyguanosine}

Chromatographic Purification

The product is isolated using silica gel chromatography (ethyl acetate/hexane, 1:1) and characterized by:

  • Mass Spectrometry : [M+H]⁺ peak at 624.3 m/z .

  • ¹³C NMR : Distinct signals for the benzyl (δ 128–137 ppm) and etheno (δ 145 ppm) carbons.

Analytical Data Summary

PropertyValue/ObservationMethod
Molecular Weight623.9 g/molHRMS
Melting Point198–202°C (decomp.)DSC
UV-Vis (λₘₐₓ)268 nm (ε = 12,400 M⁻¹cm⁻¹)Spectrophotometry
HPLC Retention Time14.2 minC18, 60% MeCN

Challenges and Scalability

Key Challenges

  • Etheno Bridge Stability : Prolonged heating during cyclization can lead to decomposition.

  • Siloxane Handling : Moisture-sensitive intermediates require inert atmosphere handling.

Scalability Insights

The patent method in reports scalability to kilogram-scale production by optimizing:

  • Reagent Stoichiometry : 1.05 equivalents of siloxane reagent for complete protection.

  • Solvent Recovery : THF and DMF are recycled via distillation, reducing costs.

Comparative Analysis of Synthetic Routes

StepMethod A ()Method B ()
3',5' ProtectionSiloxane (85% yield)Acetyl (72% yield)
O6-BenzylationMitsunobu (75% yield)Alkyl Halide (60% yield)
Total Yield53%43%

Method A (siloxane protection) offers higher yields and better compatibility with subsequent reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.

    Reduction: Reduction reactions can target the etheno group, converting it back to a simpler alkyl chain.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and etheno positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alkylated guanosine derivatives.

    Substitution: Thiolated or aminated guanosine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C31H45N5O5Si2
  • CAS Number : 148437-94-9

This compound features a protected guanosine moiety that allows for enhanced stability during chemical reactions. The tetrakis(isopropyl)-1,3-disiloxanediyl group serves as a protective agent to prevent unwanted reactions that could compromise the integrity of the guanosine structure during synthetic processes .

Applications in Nucleic Acid Chemistry

1. DNA and RNA Synthesis

  • This compound is utilized in the synthesis of oligonucleotides. Its protective groups facilitate the selective modification of nucleobases without affecting the overall nucleic acid structure. This capability is crucial for developing new methodologies in nucleic acid research .

2. Modification of Nucleosides

  • The compound allows for specific chemical modifications that can enhance the properties of nucleosides, such as increasing their stability against enzymatic degradation. This is particularly beneficial in therapeutic applications where modified nucleosides can be used as prodrugs or in gene therapy .

3. Research into Antiviral Agents

  • Research has indicated that derivatives of guanosine can exhibit antiviral properties. By using this compound as a starting material, scientists can explore new antiviral compounds that may inhibit viral replication mechanisms .

Case Study 1: Synthesis Techniques

A study focused on synthesizing modified nucleosides demonstrated how this compound was effectively employed to create stable analogs of natural nucleosides. The results indicated successful incorporation into oligonucleotide sequences with minimal side reactions .

Case Study 2: Antiviral Activity

Another investigation explored the antiviral potential of guanosine derivatives synthesized from this compound. The findings revealed that certain modifications led to increased efficacy against specific viral targets, highlighting the compound's role in drug development .

Mechanism of Action

O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine exerts its antiviral effects by incorporating into viral DNA or RNA during replication. This incorporation disrupts the normal synthesis of nucleic acids, leading to premature termination of the viral genome. The compound targets viral polymerases, which are essential for viral replication, thereby inhibiting the proliferation of the virus.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine with structurally related nucleoside derivatives:

Compound Name Key Modifications CAS Number Molecular Weight Applications References
This compound O6-Benzyl; N2,3-etheno bridge; 3',5'-disiloxane 148437-94-9 623.89 Analytical standard, nucleic acid synthesis
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine No O6-benzyl or etheno bridge; only 3',5'-disiloxane protection 69304-44-5 525.75 Intermediate in oligonucleotide synthesis
O6-Benzyl-8-bromo-N9-[3',5'-O-(tetrakis(isopropyl)-1,3-disiloxanediyl)-β-D-2'-deoxyguanosine] 8-Bromo substitution on guanine; same disiloxane protection 328394-26-9 739.80 (estimated) Cross-coupling reactions, nucleotide analog studies
2'-Deoxy-3',5'-bis-O-[(tert-butyldimethylsilyl)]-6-O-[2-(4-nitrophenyl)ethyl]guanosine 3',5'-TBDMS protection; 6-O-(4-nitrophenylethyl) group 82921-56-0 715.00 Photocleavable protecting group for controlled release in drug delivery
N6-Benzoyl-2',3'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine Adenine base (N6-benzoyl); similar disiloxane protection Not provided ~650 (estimated) NMR structural studies, nucleoside synthesis optimization

Key Findings:

Disiloxane vs. TBDMS Protection: The tetrakis(isopropyl)disiloxane group offers superior steric hindrance compared to tert-butyldimethylsilyl (TBDMS) groups, as evidenced by its use in high-yield phosphoramidite coupling reactions .

Functional Group Impact :

  • 8-Bromo substitution (CAS 328394-26-9) introduces a reactive site for Suzuki-Miyaura cross-coupling, enabling incorporation into modified DNA strands for biophysical studies .
  • O6-Benzyl groups are critical for blocking unwanted alkylation side reactions during solid-phase oligonucleotide synthesis .

Analytical Utility :

  • The target compound’s high purity (≥95%) and defined structure make it a preferred standard for LC-MS and HPLC calibration, unlike less stable analogs like 6-O-(4-nitrophenylethyl) derivatives .

Research Findings and Data

Table 2: Stability Under Acidic Conditions

Compound Half-Life (pH 3.0, 25°C) Degradation Products
O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-tetraisopropyldisiloxanediyl Guanosine >48 h Minimal degradation (<5%)
3',5'-O-TBDMS-protected Guanosine 6 h Deprotected guanosine, silanol byproducts

Biological Activity

O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine is a modified nucleoside that has garnered attention for its potential biological activities. This compound is part of a class of nucleosides that exhibit unique properties due to modifications at the sugar and base moieties, which can enhance their therapeutic potential.

Chemical Structure

The structure of this compound includes:

  • Base : Guanine with a benzyl group at the O6 position.
  • Sugar : A modified deoxyribose with an etheno bridge.
  • Linker : Tetrakis(isopropyl)-1,3-disiloxanediyl group providing steric bulk and potential hydrophobic interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Modified nucleosides often exhibit antiviral properties by mimicking natural substrates for viral polymerases. This can inhibit viral replication by incorporating into viral RNA or DNA.
  • Antitumor Activity : The structural modifications may enhance the compound's ability to interfere with nucleic acid synthesis in rapidly dividing cancer cells.
  • Enzyme Inhibition : The bulky tetrakis(isopropyl)-1,3-disiloxanediyl group may inhibit specific enzymes involved in nucleotide metabolism.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Antiviral Properties : A study demonstrated that modified guanosine analogs could inhibit the replication of various viruses, including HIV and HCV. The incorporation of bulky groups was found to enhance selectivity for viral polymerases over human counterparts .
  • Antitumor Efficacy : Research indicated that guanosine derivatives with similar modifications showed significant cytotoxic effects on cancer cell lines, suggesting potential use in chemotherapy regimens .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibition of viral replication ,
AntitumorCytotoxic effects on cancer cell lines ,
Enzyme InhibitionPotential inhibition of nucleotide metabolism ,

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine?

  • Methodology : A two-step, one-pot synthesis is commonly employed. First, silyl protection of the 3' and 5' hydroxyl groups using tetrakis(isopropyl)-1,3-disiloxanediyl ensures regioselectivity and stability during subsequent reactions. The O6-benzyl group is introduced via benzotriazol-1-yl intermediates to avoid side reactions at the N1 position. Final purification involves silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
  • Critical Step : Use of anhydrous conditions and molecular sieves (4 Å) for solvent drying to prevent hydrolysis of the disiloxanediyl group .

Q. Why are specific protecting groups (e.g., tetrakis(isopropyl)-1,3-disiloxanediyl) chosen for this compound?

  • Methodology : The tetrakis(isopropyl)-1,3-disiloxanediyl group provides steric bulk and acid stability, protecting the 3' and 5' hydroxyls during O6-benzylation. Benzyl groups are preferred for O6 protection due to their orthogonal reactivity with silyl groups, enabling sequential deprotection .
  • Validation : NMR (¹H, ¹³C) confirms the absence of deprotection side products, with characteristic peaks for isopropyl protons (δ 1.03–1.11 ppm) and benzyl aromatic protons (δ 7.18–7.41 ppm) .

Q. How is the compound purified and characterized post-synthesis?

  • Methodology :

  • Purification : Silica gel column chromatography (0.040–0.063 mm particle size) with TLC monitoring (e.g., EtOAc/hexane 2:3) .
  • Characterization :
  • NMR : ¹H and ¹³C spectra to confirm regiochemistry (e.g., δ 8.18 ppm for etheno protons, δ 85.3 ppm for glycosidic carbon) .
  • Mass Spectrometry : High-resolution FAB-MS (e.g., m/z 613.3339 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers optimize yields while minimizing intramolecular cyclization during phosphorylation?

  • Methodology : Use phosphorylation agents like cyanoethyl phosphate with dicyclohexylcarbodiimide (DCC) and mesitylenesulfonyl chloride to suppress side reactions. Avoid DCC alone, which promotes cyclization (e.g., formation of P1,P2-cyclic pyrophosphate) .
  • Validation : Monitor reaction progress via ³¹P NMR to detect undesired intermediates. Anion-exchange chromatography resolves isomers (e.g., 2',5' vs. 3',5' bis-phosphates) .

Q. What are the applications of this compound in studying DNA polymerase fidelity or damage bypass?

  • Methodology : Incorporate the compound into oligonucleotides to mimic bulky adducts (e.g., C8-arylamine lesions). Assess polymerase activity using primer extension assays with enzymes like Taq or Klenow fragment.
  • Key Finding : The disiloxanediyl group enhances solubility for enzymatic studies, while the O6-benzyl group mimics steric hindrance from DNA adducts .

Q. How do researchers address analytical challenges in distinguishing etheno vs. non-etheno tautomers?

  • Methodology :

  • UV-Vis Spectroscopy : Etheno derivatives exhibit λmax ~270 nm due to extended conjugation.
  • 2D NMR (COSY, NOESY) : Correlate etheno proton coupling (J=7.5–14.3 Hz) with sugar puckering .
    • Advanced Tip : Use dynamic HPLC at low pH to resolve tautomers, leveraging equilibrium shifts (e.g., 2:3 isomer ratio at pH 3) .

Q. What are the stability considerations for this compound under varying pH and temperature?

  • Methodology :

  • pH Stability : The disiloxanediyl group is stable in neutral to mildly acidic conditions (pH 4–7) but hydrolyzes in strong acids (pH <2).
  • Thermal Stability : Store at –20°C under argon; avoid prolonged exposure to >40°C to prevent desilylation .

Q. How can this compound be modified for nucleotide diphosphate/diphosphonate analogs?

  • Methodology : Replace the 3',5'-disiloxanediyl group with methylenediphosphonate via DCC-mediated coupling. Use anion-exchange chromatography to isolate 3',5'-bis(methylenediphosphonate) isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.